molecular formula C20H25ClN2O B2888596 1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol CAS No. 400075-51-6

1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol

Cat. No. B2888596
CAS RN: 400075-51-6
M. Wt: 344.88
InChI Key: CMNVBHHREHSQNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol (CPDP) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. CPDP is a small molecule with a molecular weight of approximately 350. It has a pKa of 7.3 and is relatively soluble in water and organic solvents. CPDP has been studied for its ability to act as a substrate for a variety of enzyme systems and for its ability to act as an inhibitor of certain enzyme systems.

Scientific Research Applications

Synthesis and Chemical Properties

Research on 1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol often involves its synthesis and examination of its chemical properties. For instance, a study detailed the preparation of a structurally related compound from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under optimized conditions (Wang Jin-peng, 2013). Another investigation explored the solubility thermodynamics and partitioning processes of a novel antifungal compound within the same class, highlighting the compound's solubility characteristics in different solvents and its potential for lipophilic delivery pathways (T. Volkova, I. Levshin, G. Perlovich, 2020).

Antimicrobial and Antifungal Applications

Some derivatives of this compound have been investigated for their antimicrobial and antifungal properties. A study on N-Mannich bases derived from a related oxadiazole compound showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, suggesting potential applications in the development of new antimicrobial agents (L. H. Al-Wahaibi et al., 2021).

Pharmacological Research

While the requirement excludes information related to drug use and side effects, it's worth noting that research into compounds within this chemical class often explores their pharmacological potential. For example, aripiprazole, a neuroleptic drug, has been studied for its molecular structure and solvation behavior, which are critical for its pharmacological profile (L. Tessler, I. Goldberg, 2006).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-15-3-4-16(2)19(13-15)23-11-9-22(10-12-23)14-20(24)17-5-7-18(21)8-6-17/h3-8,13,20,24H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVBHHREHSQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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